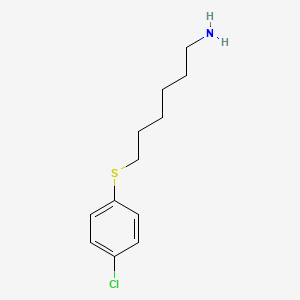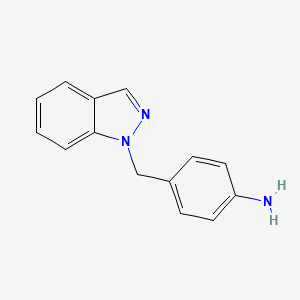![molecular formula C27H15BrO B8313818 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one](/img/structure/B8313818.png)
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and phenyl groups attached to a cyclopentacenaphthylene core, making it a subject of interest for researchers in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one typically involves multi-step organic reactions. One common method includes the bromination of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学研究应用
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
作用机制
The mechanism of action of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to specific receptors or enzymes.
相似化合物的比较
Similar Compounds
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
3-Chloro-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Contains an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one imparts unique reactivity and properties, making it a valuable compound for various scientific research applications. Its ability to undergo specific chemical reactions and its potential use in advanced materials and medicinal chemistry highlight its significance.
属性
分子式 |
C27H15BrO |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
3-bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one |
InChI |
InChI=1S/C27H15BrO/c28-21-15-14-20-24-18(21)12-7-13-19(24)25-22(16-8-3-1-4-9-16)27(29)23(26(20)25)17-10-5-2-6-11-17/h1-15H |
InChI 键 |
HZZMYALEAUTPRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C2=O)C6=CC=CC=C6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
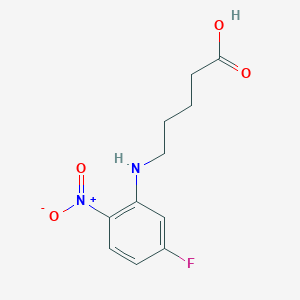
![[3-(4-Cyano-butoxy)-phenyl]-acetic acid](/img/structure/B8313747.png)
![[p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid](/img/structure/B8313750.png)
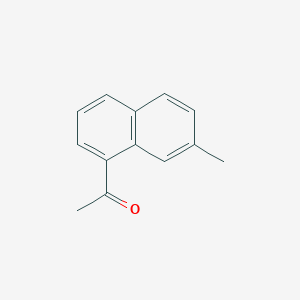
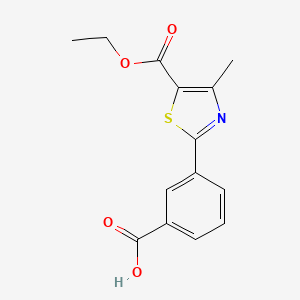
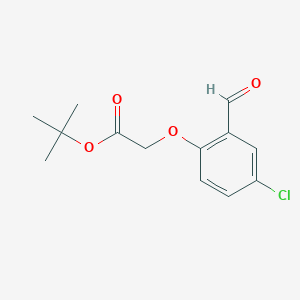
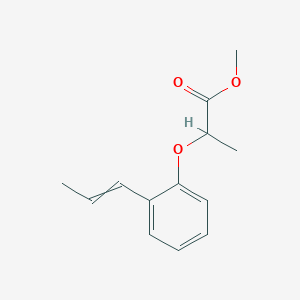
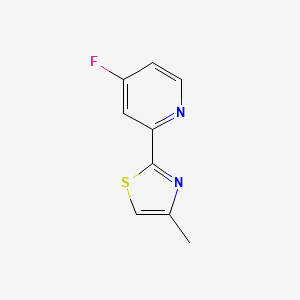
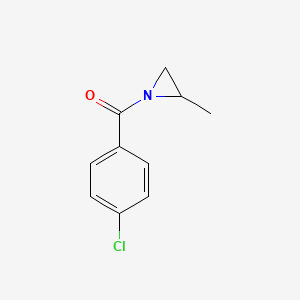
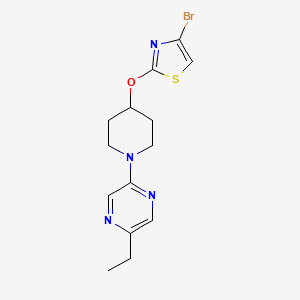
![[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl N-octanoylcarbamate](/img/structure/B8313794.png)
![2-Amino-4-[3-(methoxycarbonyl)-phenoxy]-butyronitrile](/img/structure/B8313799.png)
